1-(Benzylsulfonyl)-4-methylpiperidine
Description
Significance of Piperidine (B6355638) and Sulfonyl Scaffolds in Organic and Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. researchgate.netmdpi.com Its prevalence is attributed to its ability to serve as a versatile building block, allowing for three-dimensional diversity in molecular design. mdpi.com The incorporation of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). pharmaceutical-business-review.com Furthermore, the nitrogen atom of the piperidine ring can act as a key interaction point with biological targets. Piperidine derivatives are found in drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and analgesics. nih.gov
Similarly, the sulfonyl group (-SO2-) is a critical functional group in organic and medicinal chemistry. nih.gov Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor enhance the binding affinity of molecules to their biological targets. nih.gov The introduction of a sulfonyl group can also improve a compound's metabolic stability. nih.gov Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a well-known class of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents.
Rationale for Investigating 1-(Benzylsulfonyl)-4-methylpiperidine
The scientific rationale for investigating this compound stems from the synergistic potential of its constituent parts. The combination of the piperidine scaffold, known to impart favorable pharmacokinetic properties, with the benzylsulfonyl group, a potent pharmacophore, creates a molecule with a high likelihood of exhibiting interesting biological activity. The methyl group at the 4-position of the piperidine ring can also influence the compound's conformation and interaction with target proteins.
Research into this and structurally related compounds is driven by the continuous search for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The specific arrangement of the benzyl (B1604629) and sulfonyl groups attached to the piperidine nitrogen provides a unique three-dimensional structure that can be explored for its potential to interact with a variety of biological targets.
Overview of Research Trajectories for Related Chemical Architectures
The chemical architecture of this compound is part of a broader field of research focused on benzylsulfonyl piperidine derivatives and related structures. These research trajectories are exploring the potential of this class of compounds in various therapeutic areas.
One significant area of investigation is in the development of antiviral agents . While specific data on this compound's antiviral properties from a noted 2011 study in Antiviral Research are not publicly detailed, the inclusion of this compound in such research highlights its potential in this domain. nih.gov The broader class of sulfonamide-containing compounds has been investigated for activity against various viruses, including influenza. nih.gov
Another prominent research trajectory is in the field of oncology , particularly as inhibitors of cell signaling pathways. A novel indole (B1671886) derivative incorporating the 1-(benzylsulfonyl)piperidin-4-yl moiety has been identified as a potent suppressor of the Hedgehog signaling pathway. researchgate.net The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in several types of cancer, including basal cell carcinoma and medulloblastoma. otavachemicals.comwikipedia.org The development of inhibitors for this pathway is a key strategy in modern cancer therapy. nih.gov The demonstrated activity of a compound containing the 1-(benzylsulfonyl)piperidine scaffold in this context underscores the potential for this chemical architecture to yield new anticancer agents. researchgate.net
Furthermore, research on related benzoylpiperidine structures has shown their potential as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system with implications for neurological disorders. nih.gov The structural similarity between the benzylsulfonyl and benzoyl groups suggests that benzylsulfonylpiperidines could also be explored for their effects on the central nervous system.
The synthesis of various substituted benzylsulfonyl piperidines is a continuous effort in medicinal chemistry to explore the structure-activity relationships (SAR) of this class of compounds. For instance, the synthesis of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol has been reported, demonstrating the chemical tractability of this scaffold for creating diverse analogues for biological screening. researchgate.net
Below is a table summarizing the key research areas for chemical architectures related to this compound:
| Research Area | Therapeutic Target/Application | Example of Related Architecture |
| Antiviral | Influenza Virus | 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide |
| Oncology | Hedgehog Signaling Pathway | Novel indole derivative with a 1-(benzylsulfonyl)piperidin-4-yl moiety |
| Neuroscience | Monoacylglycerol Lipase (MAGL) | Benzoylpiperidine derivatives |
Structure
2D Structure
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-9-14(10-8-12)17(15,16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
IIFZLLYUYNAEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylsulfonyl 4 Methylpiperidine and Analogues
Retrosynthetic Analysis and Key Precursors for 1-(Benzylsulfonyl)-4-methylpiperidine
A retrosynthetic analysis of this compound reveals two primary disconnection approaches. The most straightforward approach involves the disconnection of the sulfur-nitrogen bond of the sulfonamide group. This leads to two key precursors: 4-methylpiperidine (B120128) and benzylsulfonyl chloride. This strategy is based on the well-established reaction of a secondary amine with a sulfonyl chloride to form a sulfonamide.
Alternatively, a more complex retrosynthetic pathway involves the disconnection of the carbon-nitrogen bonds within the piperidine (B6355638) ring. This approach would entail the construction of the heterocyclic ring with the benzylsulfonyl group already attached to the nitrogen atom. This strategy is less common for this specific molecule but is a viable route for the synthesis of highly substituted piperidine analogues. nih.gov
Direct Sulfonylation Approaches to this compound
Direct sulfonylation is the most common and efficient method for the synthesis of this compound. This involves the reaction of 4-methylpiperidine with benzylsulfonyl chloride.
The N-sulfonylation of 4-methylpiperidine is typically carried out by reacting it with benzylsulfonyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this transformation include triethylamine, pyridine (B92270), or an aqueous solution of sodium hydroxide (B78521). The reaction is generally performed in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature or with gentle heating.
A general procedure involves dissolving 4-methylpiperidine and a base, such as triethylamine, in a solvent like dichloromethane. Benzylsulfonyl chloride is then added to the solution, and the reaction mixture is stirred for a period of time until the reaction is complete. The product is then isolated through standard workup procedures, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. researchgate.netmdpi.com
The yield of the N-sulfonylation reaction can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, using a stronger, non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in addition to a stoichiometric amount of a tertiary amine base can sometimes improve the reaction rate and yield, especially with less reactive amines or sulfonyl chlorides. nih.gov
Optimization studies often involve screening different bases and solvents to find the ideal conditions. For example, a study on the sulfonylation of various amines found that DMAP was a highly effective catalyst. nih.gov The reaction temperature can also be adjusted; while many sulfonylation reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. The stoichiometry is also critical, with a slight excess of the sulfonyl chloride sometimes being used to ensure complete consumption of the amine.
Below is a table summarizing typical reaction conditions and their impact on the synthesis of N-sulfonylated piperidines.
| Parameter | Condition | Effect on Reaction |
| Base | Triethylamine, Pyridine, NaOH | Neutralizes HCl byproduct, drives reaction forward. |
| Catalyst | DMAP | Can increase reaction rate and yield, especially for hindered amines. nih.gov |
| Solvent | Dichloromethane, Diethyl Ether | Provides a medium for the reaction; choice can affect solubility and reaction rate. |
| Temperature | Room Temperature to mild heating | Affects reaction rate; higher temperatures can lead to side reactions. |
| Stoichiometry | Slight excess of sulfonyl chloride | Can ensure complete conversion of the amine. |
Indirect Synthetic Pathways for this compound Formation
While direct sulfonylation is the most common route, indirect methods involving the construction of the piperidine ring can also be employed, particularly for creating more complex analogues.
In this approach, a precursor already containing the N-benzylsulfonyl group is used to construct the piperidine ring. This can be achieved through various cyclization strategies. One common method is the intramolecular cyclization of an appropriately functionalized acyclic amine. For example, an amino alcohol or amino halide bearing an N-benzylsulfonyl group can undergo cyclization to form the piperidine ring. These methods are particularly useful for synthesizing piperidines with specific stereochemistry. nih.gov
Another approach is the hydrogenation of a corresponding N-benzylsulfonylated pyridine derivative. The reduction of the pyridine ring to a piperidine ring is a well-established transformation and can be achieved using various catalytic hydrogenation methods. nih.gov
Reductive amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of piperidine rings. nih.govresearchgate.net In the context of this compound, a double reductive amination of a suitable dicarbonyl compound with a benzylsulfonamide could be envisioned. chim.it This would involve the reaction of a 1,5-dicarbonyl compound with benzylsulfonamide, where the initial imine formation is followed by an intramolecular cyclization and reduction to yield the piperidine ring. chim.itresearchgate.net
This strategy offers a high degree of flexibility in introducing substituents onto the piperidine ring by starting with appropriately substituted dicarbonyl precursors. A variety of reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the synthesis of enantiomerically pure this compound derivatives is of significant interest. Methodologies to achieve this include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.
Asymmetric synthesis aims to create a specific stereoisomer directly. One conceptual approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, an α-azido aryl ketone could be asymmetrically reduced to the corresponding alcohol, which then serves as a chiral building block for the construction of the piperidine ring through steps like ring-closing metathesis and selective dihydroxylation. While not directly applied to this compound, this strategy has been successful for other substituted piperidines. researchgate.net
Another powerful technique is kinetic resolution, which involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent. This allows for the separation of the unreacted, enantioenriched starting material from the product. For example, N-Boc-2-aryl-4-methylenepiperidines have been successfully resolved through deprotonation using a chiral base system of n-BuLi and (-)-sparteine, yielding products with high enantiomeric ratios. whiterose.ac.uk A similar strategy could be envisioned for a precursor to this compound. The catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation using chiral hydroxamic acids has also been reported, offering a pathway to enantioenriched piperidine derivatives. nih.gov
Chiral resolution via the formation of diastereomeric salts is a classical and widely used method. This involves reacting a racemic mixture of a piperidine precursor with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Although this method can be effective, it is often laborious and depends on the differential solubility of the diastereomers, which can be unpredictable. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases is another effective, albeit more costly on a large scale, method for the separation of enantiomers. nih.gov
The following table summarizes conceptual stereoselective approaches applicable to the synthesis of enantiopure 4-methylpiperidine derivatives, which are precursors to the target compound.
| Method | Description | Key Reagents/Techniques | Potential Application |
|---|---|---|---|
| Asymmetric Synthesis | Direct formation of a single enantiomer from a prochiral substrate. | Chiral catalysts (e.g., oxazaborolidine), asymmetric hydrogenation. researchgate.netnih.gov | Asymmetric reduction of a tetrahydropyridine (B1245486) precursor. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral bases (e.g., n-BuLi/sparteine), enantioselective acylation catalysts. whiterose.ac.uknih.gov | Resolution of racemic 4-methylpiperidine or a suitable derivative. |
| Chiral Resolution | Separation of enantiomers through diastereomer formation or chromatography. | Chiral resolving agents (e.g., tartaric acid), chiral HPLC. wikipedia.orgnih.gov | Separation of racemic 4-methylpiperidine enantiomers. |
Scalability and Process Intensification in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy to address these challenges. Continuous flow chemistry is a prominent example of process intensification.
The synthesis of the sulfonamide moiety in this compound is a critical step that can be optimized for scalability. Traditional batch synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can be highly exothermic and require careful temperature control. sci-hub.se Flow chemistry offers significant advantages in this context. The high surface-area-to-volume ratio of microreactors allows for efficient heat transfer, enabling better control over exothermic reactions and improving safety. acs.org
A continuous flow process for the synthesis of sulfonamides can be designed where streams of the sulfonyl chloride and the amine (in this case, 4-methylpiperidine) are mixed in a controlled manner within a reactor coil. The reaction mixture then flows through the reactor for a specific residence time to ensure complete conversion before the product is collected. This approach allows for rapid and safe production with consistent product quality. acs.org The synthesis of aryl sulfonyl chlorides, the precursor to the benzylsulfonyl group, has also been successfully demonstrated in a continuous flow system using multiple continuous stirred-tank reactors (CSTRs), highlighting the feasibility of scaling up the entire synthetic sequence. mdpi.com
The benefits of applying process intensification and continuous flow technology to the production of this compound are summarized in the table below.
| Parameter | Batch Processing Challenges | Continuous Flow/Process Intensification Advantages |
|---|---|---|
| Safety | Poor heat dissipation in large reactors can lead to thermal runaways, especially in exothermic sulfonylation reactions. mdpi.com | Excellent heat transfer in microreactors prevents hot spots and improves safety. acs.org |
| Efficiency | Long reaction times and workup procedures. | Reduced reaction times due to enhanced mixing and heat transfer; potential for in-line purification. nih.gov |
| Scalability | Scaling up batch reactions can be non-linear and problematic. | Scalability is achieved by running the flow process for longer durations ("scaling out") or by using larger reactors. acs.org |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. nih.gov |
Biocatalysis is another avenue for process intensification. The use of enzymes for chiral resolutions, for instance, can be integrated into continuous flow systems. Immobilized enzymes can be packed into columns, allowing for the continuous conversion of a racemic substrate into an enantiopure product, which can then be directly used in subsequent flow reactions. paradisiresearch.com This approach combines the high selectivity of biocatalysis with the efficiency and scalability of continuous flow manufacturing.
Chemical Reactivity and Transformation of 1 Benzylsulfonyl 4 Methylpiperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring in 1-(benzylsulfonyl)-4-methylpiperidine is part of a sulfonamide functional group. This structural feature dramatically reduces the nucleophilicity and basicity typically associated with secondary amines. The potent electron-withdrawing effect of the adjacent sulfonyl group delocalizes the nitrogen's lone pair of electrons, rendering it largely unreactive under neutral or acidic conditions. Consequently, reactions that typically occur readily with piperidines, such as simple alkylation or acylation, require specific and often harsh conditions to proceed.
Direct N-alkylation or N-acylation of the sulfonamide nitrogen in this compound is challenging due to its low nucleophilicity. To facilitate these reactions, the nitrogen atom must first be deprotonated to form a more reactive sulfonamidate anion. This typically requires the use of strong bases.
N-Alkylation: The alkylation of sulfonamides can be achieved by treatment with a strong base followed by an alkylating agent. nih.gov Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an appropriate aprotic solvent like dimethylformamide (DMF) or an ionic liquid. researchgate.net The reaction proceeds via an SN2 mechanism where the sulfonamidate anion attacks the alkyl halide. While specific examples for this compound are not extensively documented in primary literature, the general conditions are well-established for N-monosubstituted sulfonamides. researchgate.net
Table 1: General Conditions for N-Alkylation of N-Substituted Sulfonamides
| Base | Alkylating Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Alkyl Halides (R-X) | BmimPF6 (Ionic Liquid) | Room Temperature | researchgate.net |
| Sodium Hydride (NaH) | Alkyl Halides (R-X) | Tetrahydrofuran (THF) | Reflux | researchgate.net |
| Cesium Carbonate (Cs2CO3) | Alcohols (R-OH) | Water (with Ir catalyst) | Microwave Irradiation | rsc.org |
N-Acylation: Similar to alkylation, N-acylation requires the activation of the sulfonamide nitrogen. The reaction of a sulfonamidate anion, generated with a base like NaH, with an acylating agent such as an acyl chloride or anhydride (B1165640) yields an N-acylsulfonamide. researchgate.net N-acylsulfonamides are an important class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov Efficient catalytic methods using reagents like cesium salt of Wells-Dawson heteropolyacid have also been developed for the N-acylation of sulfonamides with anhydrides. lookchem.com
Piperidine and its derivatives are among the most significant synthetic fragments in drug design, present in numerous classes of pharmaceuticals. nih.gov The sulfonylpiperidine scaffold, in particular, has been identified as a key pharmacophore in the development of novel antibacterial agents that act as inhibitors of thymidylate kinase (TMK). nih.gov
Derivatization of this compound for pharmacological studies typically focuses on modifying the substituents on the piperidine or benzyl (B1604629) rings rather than direct substitution on the sulfonamide nitrogen. The N-sulfonyl bond is exceptionally stable, making it a robust linker. Therefore, creating a library of analogues for structure-activity relationship (SAR) studies often involves:
Synthesis of analogues with different substituents on the benzyl ring.
Introduction of functional groups at other positions on the piperidine ring.
Replacement of the entire benzylsulfonyl group to probe the importance of the sulfonyl moiety.
For example, studies on related sulfonamide derivatives have shown that N-alkylation of the sulfonamide moiety can be a strategy to modulate receptor selectivity, highlighting its potential in designing multifunctional pharmacological agents. nih.gov
Transformations at the Benzyl Moiety of this compound
The benzyl group offers two primary sites for chemical transformation: the aromatic ring and the benzylic methylene (B1212753) (-CH₂) bridge.
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent attached to the ring, in this case, the -CH₂-SO₂-N(piperidine) group, governs the rate of reaction and the regioselectivity (the position of attack by the incoming electrophile).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. masterorganicchemistry.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ yields the corresponding halogenated derivatives.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Reactions: Alkylation or acylation of the ring can be achieved using an alkyl halide or acyl chloride with a Lewis acid catalyst, though the deactivating nature of the substituent may require forcing conditions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzyl Moiety
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO3, H2SO4 | 1-((2-Nitrobenzyl)sulfonyl)-4-methylpiperidine and 1-((4-Nitrobenzyl)sulfonyl)-4-methylpiperidine |
| Bromination | Br2, FeBr3 | 1-((2-Bromobenzyl)sulfonyl)-4-methylpiperidine and 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperidine |
| Sulfonation | SO3, H2SO4 | 2-((4-Methyl-1-piperidyl)sulfonylmethyl)benzenesulfonic acid and 4-((4-Methyl-1-piperidyl)sulfonylmethyl)benzenesulfonic acid |
The benzylic protons on the -CH₂- group are susceptible to free-radical reactions. A common transformation is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction would replace one of the hydrogen atoms of the methylene bridge with a bromine atom, yielding 1-((bromo(phenyl)methyl)sulfonyl)-4-methylpiperidine. This brominated intermediate is a valuable synthetic precursor, as the bromine atom can be subsequently displaced by a variety of nucleophiles (e.g., hydroxides, cyanides, amines) to introduce diverse functional groups at the benzylic position.
Modifications of the Sulfonyl Group in this compound Analogues
The sulfonamide bond (N-S) is known for its high chemical stability, making its cleavage challenging. This robustness is a reason why sulfonyl groups are often employed as protecting groups for amines in multi-step synthesis. However, under specific reductive conditions, the benzylsulfonyl group can be removed.
This desulfonylation reaction effectively cleaves the N-S bond, liberating the free piperidine nitrogen and regenerating 4-methylpiperidine (B120128). Reagents capable of achieving this transformation include strong reducing agents or dissolving metal systems. The removal of the benzylsulfonyl group is a key step if it is being used as a protecting group for the piperidine nitrogen.
Alternatively, in the context of creating analogues, the entire benzylsulfonyl moiety can be replaced with other groups to probe its role in biological activity. For instance, replacing the -SO₂- linker with a carbonyl (-CO-) linker would result in the corresponding amide, 1-benzyl-4-methylpiperidine. This type of modification allows medicinal chemists to evaluate the importance of the geometry, electronics, and hydrogen bonding capacity of the sulfonyl group for the compound's pharmacological effect. In some specialized reactions, tertiary sulfonamides have been shown to react with highly reactive intermediates like benzynes, leading to cleavage of the N-S bond and the formation of new carbon-nitrogen bonds. nih.gov
Ring-Opening and Rearrangement Reactions of the Piperidine Core
The piperidine ring, particularly when activated by an N-sulfonyl group, can theoretically undergo ring-opening reactions when treated with potent nucleophiles or under reductive conditions. However, specific documented examples of ring-opening or skeletal rearrangement reactions for this compound are not extensively reported in the scientific literature. The stability of the six-membered ring makes such transformations challenging without the presence of suitably positioned activating groups or strain within the ring system.
In related, more strained N-sulfonyl heterocyclic systems, such as N-sulfonylaziridines, ring-opening reactions are a common and well-documented mode of reactivity. The high ring strain in aziridines facilitates nucleophilic attack at the carbon atoms of the ring, leading to cleavage of a carbon-nitrogen bond. These reactions proceed readily with a variety of nucleophiles, including amines, thiols, and organometallic reagents. The electron-withdrawing sulfonyl group on the nitrogen atom further activates the aziridine (B145994) ring towards nucleophilic attack.
While direct analogies must be drawn with caution, the principles governing the reactivity of N-sulfonylaziridines could potentially be applied to N-sulfonylpiperidines under forcing conditions or with intramolecular assistance. For instance, the introduction of a good leaving group at a position that could facilitate an intramolecular cyclization might promote a rearrangement cascade that involves the piperidine ring.
Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are typically associated with carbocationic intermediates. wikipedia.orgmychemblog.comfiveable.menumberanalytics.comchemtube3d.com The generation of a carbocation adjacent to the nitrogen atom or at another position on the piperidine ring could potentially initiate a rearrangement of the carbon skeleton. wikipedia.orgmychemblog.comfiveable.menumberanalytics.comchemtube3d.com However, the conditions required to generate such intermediates in a controlled manner from a stable saturated heterocycle like this compound are not trivial and would likely require harsh reaction conditions. The study of piperidine alkaloids has revealed a diversity of skeletal frameworks, some of which are proposed to arise from biosynthetic rearrangements. acs.orgnih.govresearchgate.net
Heterocyclic Ring Expansion or Contraction from this compound
Transformations that alter the size of the piperidine ring, either through expansion to a seven-membered ring (azepane) or contraction to a five-membered ring (pyrrolidine), represent significant synthetic strategies for accessing diverse heterocyclic scaffolds.
The expansion of a piperidine ring to an azepane derivative is a synthetically valuable transformation. rsc.orgrwth-aachen.denih.govresearchgate.netresearchgate.net One common strategy to achieve this involves the introduction of a leaving group on a substituent at the 2-position of the piperidine ring, followed by an intramolecular nucleophilic attack from the nitrogen atom after a rearrangement. While specific examples for this compound are not prevalent, the general principles can be illustrated. For instance, a diastereomerically pure azepane derivative has been prepared from a piperidine precursor with exclusive stereoselectivity and in excellent yield. rsc.org The study of 1-substituted 4-(propananilido)perhydroazepines as ring-expanded analogues of potent analgesics highlights the pharmacological importance of such transformations. nih.gov
A general photochemical dearomative ring-expansion of nitroarenes has been reported as a strategy to prepare complex azepanes, demonstrating an alternative approach to access seven-membered nitrogen heterocycles. rwth-aachen.deresearchgate.net
| Starting Piperidine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Generic 2-substituted Piperidine | Introduction of leaving group, rearrangement | Azepane derivative | Excellent | rsc.org |
| 1-Substituted 4-(propananilido)piperidine | Multi-step synthesis | 1-Substituted 4-(propananilido)perhydroazepine | - | nih.gov |
The contraction of a piperidine ring to a pyrrolidine (B122466) derivative is another important transformation. Photomediated ring contractions of saturated heterocycles have emerged as a powerful tool for this purpose. nih.gov Research has shown that N-arylsulfonyl piperidines can undergo a photomediated ring contraction to yield the corresponding pyrrolidine derivatives. nih.gov
The proposed mechanism for this transformation involves a Norrish Type II reaction, which includes a 1,5-hydrogen atom transfer followed by homolytic C-N bond fragmentation. nih.gov This process is particularly effective for substrates bearing electron-withdrawing groups, such as sulfonyl groups, on the piperidine nitrogen. nih.gov These groups are believed to enhance the stability of the intermediates formed during the reaction. nih.gov The reaction is typically carried out using a light source with a specific wavelength, such as a 400-nm blue LED lamp, and the choice of solvent can also be critical for the reaction's success. nih.gov
While the specific substrate this compound has not been explicitly detailed in these studies, the general applicability to N-arylsulfonyl piperidines suggests its potential to undergo a similar transformation. The presence of the 4-methyl group would likely influence the regioselectivity and stereoselectivity of the resulting pyrrolidine product.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Arylsulfonyl piperidine derivative (3a) | 400-nm blue LED, Benzene | 1,2-disubstituted cyclopentane (B165970) (4a) | 73 | nih.gov |
Spectroscopic and Advanced Structural Characterization of 1 Benzylsulfonyl 4 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 1-(Benzylsulfonyl)-4-methylpiperidine. copernicus.orgnih.gov Analysis of one-dimensional and two-dimensional NMR data allows for unambiguous assignment of proton and carbon signals and provides insights into the molecule's preferred conformations. The piperidine (B6355638) ring is expected to adopt a chair conformation, and NMR studies can reveal the orientation of the substituents. nih.govresearchgate.net
In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. For this compound, the aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between 7.3 and 7.8 ppm. The methylene (B1212753) protons of the benzyl group (CH₂-SO₂) would likely resonate as a singlet around 4.3 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (approximately 1.2 to 3.8 ppm). The methyl group protons are expected to appear as a doublet in the upfield region, around 0.9 ppm.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. organicchemistrydata.orgoregonstate.edu The aromatic carbons of the benzyl group would have signals in the 128-135 ppm range. The methylene carbon of the benzyl group is anticipated around 58 ppm. The carbons of the 4-methylpiperidine (B120128) ring would appear at distinct chemical shifts: the carbons adjacent to the nitrogen (C2, C6) would be in the 45-50 ppm range, while the other ring carbons (C3, C4, C5) and the methyl carbon would resonate further upfield. oregonstate.edu
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Benzyl Aromatic C-H | 7.3 - 7.8 | 128.0 - 135.0 |
| Benzyl CH₂ | ~4.3 | ~58.0 |
| Piperidine C2-H, C6-H (axial/equatorial) | 2.8 - 3.8 | 45.0 - 50.0 |
| Piperidine C3-H, C5-H (axial/equatorial) | 1.2 - 1.9 | 30.0 - 35.0 |
| Piperidine C4-H | 1.5 - 2.0 | 30.0 - 35.0 |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments of complex molecules like this compound. omicsonline.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the 4-methylpiperidine ring, confirming the relative positions of the protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides an unambiguous link between the proton and carbon signals, confirming, for instance, which carbon signal corresponds to the methyl protons or the benzylic methylene protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, such as the connection of the benzylsulfonyl group to the nitrogen atom of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It is particularly valuable for conformational analysis, for example, by showing correlations between axial and equatorial protons on the piperidine ring, which helps to confirm the chair conformation and the orientation of the methyl group. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural confirmation. core.ac.uk In electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺.
The fragmentation of this compound under collision-induced dissociation (CID) would likely proceed through several key pathways. A characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-S bond to produce the highly stable tropylium (B1234903) cation at m/z 91. xml-journal.net Other expected fragmentations would involve the sulfonyl group and the piperidine ring. xml-journal.netresearchgate.net
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 254.1 | [M+H]⁺ | Protonated parent molecule |
| 156.1 | [C₇H₇SO₂]⁺ | Cleavage of the N-S bond |
| 99.1 | [C₆H₁₂N]⁺ | Cleavage of the N-S bond |
Note: These m/z values are calculated for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the most prominent absorption bands would be associated with the sulfonyl (SO₂) group. Strong characteristic absorptions for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and methyl groups (below 3000 cm⁻¹).
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2950 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Note: These are typical frequency ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique would precisely determine bond lengths, bond angles, and torsion angles of this compound.
A crystal structure analysis would be expected to confirm that the piperidine ring adopts a stable chair conformation, which is typical for such systems. researchgate.net The analysis would also reveal the geometry around the sulfur atom, which is expected to be tetrahedral. The relative orientation of the benzyl group and the 4-methylpiperidine ring would be established, providing insight into the molecule's solid-state conformation. nih.gov
While this compound lacks strong hydrogen bond donors like O-H or N-H, its crystal packing would be governed by weaker intermolecular forces. nih.gov The analysis of the crystal structure would likely reveal a network of weak C-H···O hydrogen bonds, where hydrogen atoms from the piperidine or benzyl groups interact with the electronegative oxygen atoms of the sulfonyl group on neighboring molecules. nih.govunimi.it These interactions, along with van der Waals forces, would dictate how the molecules arrange themselves in the crystal lattice. mdpi.com The packing arrangement could also involve π-π stacking interactions between the aromatic rings of adjacent benzyl groups. unimi.it
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in determining the enantiomeric purity of chiral compounds. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
However, the applicability of these techniques to this compound is contingent on whether the molecule is chiral. Based on its chemical structure, this compound is an achiral molecule. It does not possess a chiral center (an atom attached to four different groups), nor does it exhibit planar or axial chirality. The molecule has a plane of symmetry that passes through the nitrogen, sulfur, and the C1 and C4 carbons of the piperidine ring.
Since this compound is achiral, it does not exist as a pair of enantiomers. Consequently, it will not exhibit optical activity, and techniques like chiroptical spectroscopy are not applicable for assessing its purity in terms of enantiomeric excess. The compound would be expected to have a specific rotation of zero.
Therefore, the discussion of enantiomeric purity assessment for this particular compound is not relevant.
Computational Chemistry and Theoretical Investigations of 1 Benzylsulfonyl 4 Methylpiperidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 1-(Benzylsulfonyl)-4-methylpiperidine. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecule's preferred three-dimensional arrangement and the distribution of its electrons, which are key determinants of its chemical behavior.
The conformational landscape of this compound is primarily determined by the orientation of the benzylsulfonyl group relative to the 4-methylpiperidine (B120128) ring. The piperidine (B6355638) ring itself can adopt several conformations, with the chair form being the most stable. The methyl group at the 4-position can be in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of these different conformers and determine their relative energies. researchgate.net The key dihedral angles to consider are those around the S-N bond and the C-S bond of the benzyl (B1604629) group.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Methyl Group Orientation | Benzyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Anti | 0.00 |
| 2 | Equatorial | Gauche | 1.5 - 2.5 |
| 3 | Axial | Anti | 2.0 - 3.0 |
| 4 | Axial | Gauche | 3.5 - 5.0 |
Note: These are hypothetical values for illustrative purposes, as specific DFT studies on this exact molecule are not publicly available. The relative energies are estimated based on typical steric and electronic effects in similar systems.
These calculations would likely show that the conformer with the equatorial methyl group and an anti-orientation of the benzyl group is the most stable due to minimized steric clashes.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. libretexts.orgyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the piperidine ring and the nitrogen atom, as these are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the benzylsulfonyl group, particularly the sulfonyl group and the aromatic ring, which are electron-withdrawing.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical stability and reactivity |
| Ionization Potential (I) | 6.5 to 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.0 to 2.0 | Energy released upon adding an electron |
| Electronegativity (χ) | 3.75 to 4.75 | Tendency to attract electrons |
| Hardness (η) | 2.25 to 3.25 | Resistance to change in electron distribution |
| Softness (S) | 0.15 to 0.22 | Propensity to undergo chemical reactions |
Note: These values are illustrative and based on typical ranges for similar organic molecules as specific data for this compound is not available.
From these indices, the global reactivity of the molecule can be predicted. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific targets for this compound are not defined in the provided context, docking simulations could be hypothetically performed against various receptors where sulfonamide and piperidine moieties are known to be active. The process would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the ligand (this compound) structure, usually starting from a low-energy conformation obtained from DFT calculations.
Using docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the binding site of the protein.
Scoring the different poses based on the predicted binding affinity, which is an estimation of the binding free energy.
Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| 1 | -8.5 | Hydrogen bond between sulfonyl oxygen and backbone NH of Valine; Pi-stacking of benzyl ring with Phenylalanine. |
| 2 | -7.9 | Hydrogen bond between sulfonyl oxygen and side chain of Lysine; Hydrophobic interactions of piperidine ring. |
| 3 | -7.2 | Water-bridged hydrogen bond to Aspartate; van der Waals contacts. |
Note: This table is for illustrative purposes. The specific interactions and binding affinities would depend on the actual protein target.
The results of such simulations would highlight the key amino acid residues involved in the binding and the nature of the intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-target complex.
Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. basicmedicalkey.comnih.govnih.gov These studies are essential for optimizing lead compounds in drug discovery.
For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand the effect of modifying different parts of the molecule.
The Benzylsulfonyl Group: Modifications to the phenyl ring (e.g., adding substituents) could affect electronic properties and steric interactions, influencing binding affinity.
The Piperidine Ring: Altering the substitution pattern on the piperidine ring could impact its conformation and how it fits into a binding pocket. The 4-methyl group's role could be probed by replacing it with other alkyl groups or polar functionalities.
The Sulfonyl Linker: While less commonly modified, changes to the linker could alter the geometry and flexibility of the molecule.
QSAR models provide a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Note: This table lists common descriptors used in QSAR studies.
A typical QSAR equation might look like: log(1/IC50) = c0 + c1LogP + c2TPSA + c3*DipoleMoment
Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues.
Prediction of ADME Properties (Non-Clinical)
ADME properties (Absorption, Distribution, Metabolism, and Excretion) are critical for determining the pharmacokinetic profile of a potential drug candidate. researchgate.netrsc.orgfrontiersin.orgjaptronline.com These properties can be predicted in silico using various computational models, which helps in the early stages of drug development to identify compounds with favorable profiles.
Table 5: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability | High | Good potential for intestinal absorption. |
| Human Intestinal Absorption | > 80% | Likely to be well-absorbed from the gut. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. |
| Distribution | ||
| VDss (human) | Moderate to High | Expected to distribute well into tissues. |
| BBB Permeability | Likely | May cross the blood-brain barrier. |
| Plasma Protein Binding | High | A significant fraction may be bound to plasma proteins. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Possible | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Total Clearance | Low to Moderate | Expected to have a reasonable half-life. |
Note: These are predictions based on the general structural features of the molecule and may not reflect actual experimental values. Various online tools and software packages are used for these predictions.
These predictions suggest that this compound has the potential for good oral bioavailability and distribution, but also highlights a potential for drug-drug interactions through CYP450 inhibition.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the formation or transformation of this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For instance, the synthesis of this compound likely involves the reaction of 4-methylpiperidine with benzylsulfonyl chloride. A computational study of this reaction would involve:
Optimizing the geometries of the reactants (4-methylpiperidine and benzylsulfonyl chloride) and the product (this compound).
Locating the transition state structure for the nucleophilic attack of the piperidine nitrogen on the sulfur atom of the sulfonyl chloride.
Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.
Note: These are illustrative energy values for a typical nucleophilic substitution reaction.
Such studies can provide valuable insights into the feasibility of a reaction, the factors influencing its rate, and the potential for side reactions.
Exploration of Biological Activities and Molecular Interactions Preclinical, Non Clinical
In Vitro Pharmacological Profiling against Molecular Targets
The interaction of benzylsulfonylpiperidine derivatives with specific molecular targets such as receptors and enzymes has been a subject of non-clinical investigation.
Direct receptor binding affinity studies for 1-(Benzylsulfonyl)-4-methylpiperidine are not extensively detailed in the available scientific literature. However, research into the broader class of N-benzylpiperidine derivatives has revealed interactions with various receptors. For instance, certain derivatives of N-benzylpiperidine have been synthesized and evaluated as ligands for sigma (σ) receptors. nih.gov These studies provide a basis for investigating the potential affinity of the benzylsulfonylpiperidine scaffold for these and other receptor targets.
The inhibitory activity of benzylsulfonylpiperidine derivatives against enzymes, particularly acetylcholinesterase (AChE), has been documented. AChE is a critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. Inhibition of this enzyme is a key strategy in the symptomatic treatment of Alzheimer's disease.
A study focusing on novel piperidine (B6355638) derivatives identified a complex analogue containing a benzylsulfonyl moiety as a highly potent and selective AChE inhibitor. nih.gov Specifically, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride demonstrated an exceptionally low IC₅₀ value, indicating potent inhibition of AChE. nih.gov Furthermore, this compound exhibited a remarkable selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). nih.gov Other research on different series of 1-[(chlorophenyl)sulfonyl]piperidin-4-yl derivatives has also identified several compounds as active acetylcholinesterase inhibitors. scielo.brscielo.br
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity (AChE vs. BuChE) | Source |
|---|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater affinity for AChE | nih.gov |
In the reviewed preclinical literature, specific studies detailing the in vitro ion channel modulation activities of this compound or its close structural analogues have not been identified.
Mechanistic Investigations of Action at the Cellular Level (in vitro)
Understanding how these compounds act at a cellular level is crucial for elucidating their biological effects. Investigations have focused on their ability to modulate specific cellular signaling pathways.
Recent research has implicated a derivative containing the 1-(benzylsulfonyl)piperidine moiety in the modulation of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is essential during embryonic development and its aberrant activation is linked to the formation of various cancers. nih.gov
A novel indole (B1671886) derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (designated LKD1214), was shown to be a potent suppressor of Hh pathway activation. nih.gov The mechanism of action involves the direct repression of the Smoothened (SMO) receptor, a key signal transducer in the Hh pathway. nih.gov This inhibition is achieved by blocking the ciliary translocation of SMO, a critical step for pathway activation. nih.gov Notably, this compound maintained its inhibitory activity against a drug-resistant mutant of SMO, suggesting a distinct binding interaction compared to other SMO-regulating agents. nih.gov
Specific studies focusing on the ability of this compound to induce receptor internalization have not been reported. However, the modulation of the Hedgehog pathway by a derivative provides insight into its effects on signaling cascades. By inhibiting the SMO receptor, compounds containing the 1-(benzylsulfonyl)piperidine scaffold can effectively block the downstream signaling cascade of the Hh pathway. nih.gov In the canonical pathway, the activation of SMO leads to a complex series of events that prevent the proteolytic cleavage of Gli family transcription factors into their repressor forms. youtube.com The active, full-length Gli proteins then translocate to the nucleus to induce the transcription of target genes. frontiersin.orgnih.gov The inhibition of SMO's ciliary translocation by the 1-(benzylsulfonyl)piperidine derivative effectively halts this entire cascade, preventing the activation of Gli-mediated gene transcription. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For N-sulfonylpiperidine scaffolds, modifications to the aryl group, the sulfonyl linker, and the piperidine ring itself can dramatically alter target affinity, selectivity, and pharmacokinetic properties.
In studies of related N-arylsulfonylpiperidine derivatives, modifications have been shown to be critical for optimizing biological response. For a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids developed as matrix metalloproteinase (MMP) inhibitors, the nature of the substituent on the piperidine nitrogen was a key determinant of activity and oral availability. nih.gov Similarly, in a series of sulfonylpiperidines designed as antibacterial inhibitors of thymidylate kinase (TMK), a structure-guided design approach highlighted the importance of specific interactions. nih.gov The formation of hydrogen bonds with key amino acid residues, such as Arginine (Arg48) in Staphylococcus aureus TMK, was essential for achieving high enzyme affinity. nih.gov
Further studies on sulfonamides bearing a piperidine nucleus have shown that even minor substitutions can significantly impact activity. For instance, N-ethyl substitution on the sulfonamide nitrogen was found to decrease the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that the unsubstituted N-H may be crucial for target engagement, possibly acting as a hydrogen bond donor. researchgate.net
The table below summarizes key SAR findings from related N-sulfonylpiperidine series.
| Scaffold/Series | Target/Activity | Key SAR Findings | Reference |
| N-substituted 4-arylsulfonylpiperidines | Matrix Metalloproteinase (MMP) Inhibition | Substituents on the piperidine nitrogen are critical for potency and oral activity. | nih.gov |
| Sulfonylpiperidines | Antibacterial (Thymidylate Kinase Inhibition) | Formation of hydrogen bonds with specific enzyme residues (e.g., Arg48) is key to high affinity. Phenol (B47542) derivatives showed optimized activity and distribution properties. | nih.gov |
| Sulfonamides bearing a piperidine nucleus | Cholinesterase Inhibition | N-H on the sulfonamide is preferred over N-ethyl, suggesting it acts as a hydrogen bond donor. | researchgate.net |
Bioisosteric replacement is a widely used strategy in drug design to modify a compound's properties while retaining its desired biological activity. u-tokyo.ac.jp A bioisostere is a functional group or molecule that shares similar physical or chemical characteristics with another. The sulfonamide group itself is a well-known non-classical bioisostere of a carboxylic acid, offering similar acidic properties but different steric and electronic profiles. zu.ac.aenih.gov
For this compound, several bioisosteric replacements could be explored to modulate its properties:
Sulfonyl Group: The sulfonyl linker (-SO₂-) could be replaced by other groups like an amide (-C(O)NH-) or a ketone (-C(O)-). An amide, for instance, would maintain hydrogen bonding capabilities but alter the geometry and electronics compared to the tetrahedral sulfonyl group.
Phenyl Ring: The benzyl (B1604629) group's phenyl ring could be replaced by various bioisosteres such as thiophene, pyridine (B92270), or other heterocycles. This can influence aromatic interactions (e.g., π-π stacking) with a biological target and significantly alter metabolic stability and solubility.
4-Methyl Group: The methyl group on the piperidine ring could be replaced with other small alkyl groups (e.g., ethyl) or with isosteres like a halogen (e.g., fluorine) or a trifluoromethyl group (-CF₃). Such changes would modulate the lipophilicity and conformation of the piperidine ring.
In Vivo Efficacy and Target Engagement in Preclinical Animal Models (non-human, mechanistic)
Translating in vitro activity to in vivo efficacy is a critical step in preclinical development. This involves using animal models to demonstrate that a compound can produce a desired therapeutic effect and engage its biological target in a living system.
While specific proof-of-concept studies for this compound are not detailed in the available literature, research on closely related structures provides a framework for how such studies are conducted. For example, a potent and selective N-sulfonylpiperidine derivative targeting MMPs was evaluated in a clinically relevant rabbit model of osteoarthritis. nih.gov Oral administration of the compound demonstrated efficacy in this disease model, providing crucial proof-of-concept that the chemical scaffold could yield an orally active therapeutic agent for a chronic disease. nih.gov
A hypothetical proof-of-concept study for this compound would first require the identification of its primary biological target. If the compound were found to be, for example, an antagonist for a specific central nervous system (CNS) receptor, it could be tested in an animal model of a relevant neurological condition, such as neuropathic pain or depression. nih.gov Efficacy would be measured by a reversal of disease-related behaviors in the animals.
Pharmacodynamic (PD) biomarkers are used to show that a drug has reached its target and produced a biological response. This provides a mechanistic link between drug exposure and therapeutic effect. Specific PD biomarker data for this compound is not available.
However, the evaluation strategy would depend on the compound's mechanism of action.
For an enzyme inhibitor: If the compound inhibited an enzyme like the MMPs, PD biomarkers could include measuring the levels of the enzyme's substrate or downstream products in relevant tissues (e.g., cartilage or synovial fluid in an osteoarthritis model). nih.gov
For an antibacterial agent: If the target was a bacterial enzyme like TMK, a key PD biomarker would be the reduction in bacterial load at the site of infection in a preclinical infection model (e.g., a mouse thigh infection model). nih.gov This directly demonstrates the intended pharmacological effect of the compound on the pathogen in vivo.
Antimicrobial Activity against Pathogenic Strains (in vitro/animal model)
The sulfonamide moiety is a classic antibacterial pharmacophore, and its inclusion in a piperidine scaffold has been explored for antimicrobial activity. A structure-guided design effort led to the discovery of novel sulfonylpiperidines as potent inhibitors of thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. nih.gov
This series of compounds showed excellent activity against a broad spectrum of Gram-positive bacteria. nih.gov Optimization of the scaffold, focusing on improving physicochemical properties such as the distribution coefficient (logD), led to the identification of a phenol derivative with potent enzymatic inhibition and excellent minimum inhibitory concentrations (MICs) against various bacterial strains. nih.gov Crucially, this compound exhibited over 100,000-fold selectivity for the bacterial TMK enzyme compared to the human homolog, a critical feature for a potential therapeutic agent. nih.gov Other studies have also confirmed the potential of piperidine derivatives to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.com
The table below presents findings on the antimicrobial activity of related sulfonylpiperidine compounds.
| Compound Series | Target Organism(s) | Mechanism of Action | Key Findings | Reference |
| Sulfonylpiperidines | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of Thymidylate Kinase (TMK) | A phenol derivative showed excellent MICs and >10⁵ selectivity vs. the human enzyme. | nih.gov |
| Piperidine Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, etc. | Not specified | Various derivatives showed inhibitory activity with MIC values ranging from 0.75 mg/ml to 1.5 mg/ml against different strains. | academicjournals.org |
| Halogenated Piperidines | Gram-positive and Gram-negative bacteria, Candida albicans | Not specified | Certain derivatives inhibited the growth of all tested strains with MIC values of 32-512 µg/ml. | nih.gov |
No Preclinical or In Vitro Biological Activity Data Currently Available for this compound
A comprehensive review of publicly available scientific literature and research databases has revealed no specific preclinical or in vitro studies detailing the biological activities of the chemical compound this compound.
Despite extensive searches for data pertaining to its potential antimicrobial and anticancer properties, no research articles or reports were identified that specifically investigate this compound. Therefore, it is not possible to provide an article structured around the requested outline, as the foundational research data does not appear to exist in the public domain.
The requested sections and subsections for the article are listed below, for which no information could be found:
Potential Applications of 1 Benzylsulfonyl 4 Methylpiperidine Beyond Traditional Therapeutics
Use as a Chemical Building Block in Complex Molecule Synthesis
There is currently no significant body of research detailing the use of 1-(Benzylsulfonyl)-4-methylpiperidine as a specific building block in the synthesis of more complex molecules. In principle, molecules with a piperidine (B6355638) core are valuable scaffolds in medicinal chemistry and organic synthesis. The benzylsulfonyl group attached to the nitrogen atom of the piperidine ring provides a stable and bulky protecting group, which could potentially be used to direct reactions or to be removed at a later stage in a synthetic route. However, specific examples or methodologies employing this compound for this purpose are not readily found in published literature.
Application as a Ligand or Catalyst in Organic Reactions
The potential for this compound to act as a ligand or catalyst in organic reactions has not been explored in available research. While piperidine derivatives can sometimes be functionalized to act as ligands for metal catalysts, there are no specific reports of this compound being used in this capacity. The steric hindrance from the benzylsulfonyl group might influence its coordination properties, but without experimental data, its effectiveness as a ligand or catalyst remains speculative.
Role in Materials Science or Polymer Chemistry
Information regarding the application of this compound in materials science or polymer chemistry is not present in the current body of scientific literature. The properties of this compound have not been investigated in the context of polymer synthesis, monomer development, or as an additive to modify material properties.
Analytical Reagent or Standard in Chemical Analysis
There is no documented use of this compound as an analytical reagent or a certified reference standard in chemical analysis. While it could theoretically be used as a standard for its own identification and quantification, there are no established analytical methods or applications where it serves this purpose for other analyses. A related compound has been noted as an impurity in the synthesis of some opioids, suggesting that analytical standards for such derivatives could be of interest in forensic and pharmaceutical quality control contexts, but no such role for this compound has been established. chemrxiv.org
Future Directions and Emerging Research Avenues for 1 Benzylsulfonyl 4 Methylpiperidine
Development of Novel Synthetic Strategies for Enhanced Sustainability
The chemical industry is increasingly moving towards greener and more sustainable practices, and the synthesis of pharmaceutical intermediates like 1-(benzylsulfonyl)-4-methylpiperidine is no exception. Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign.
Key areas of development include:
Mechanochemistry : Solvent-free mechanochemical approaches, which use mechanical force to drive chemical reactions, are gaining traction for sulfonamide synthesis. This method can reduce solvent waste and energy consumption. A one-pot, two-step procedure using a ball mill has been demonstrated for synthesizing sulfonamides from disulfides, offering a cost-effective and sustainable alternative.
Green Solvents : Research is shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, glycerol, and Deep Eutectic Solvents (DES). sci-hub.se Methods using water as a solvent in the presence of a base like Na2CO3 have been developed for synthesizing sulfonamide derivatives under mild, room-temperature conditions. sci-hub.se
Catalyst-Free Methods : Efforts are being made to develop synthetic protocols that avoid the use of transition-metal catalysts, which can contaminate the final product and pose environmental hazards. researchgate.net
Improved Oxidative Chlorination : Sustainable methods for the oxidative chlorination of thiols to form sulfonyl chlorides, the key precursors to sulfonamides, are being explored. One such method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant in sustainable solvents, featuring a simple, filtration-only workup.
These strategies aim to significantly reduce the environmental footprint associated with the synthesis of this compound and its derivatives.
| Synthetic Strategy | Key Features | Sustainability Benefits | Reference |
|---|---|---|---|
| Mechanochemistry | Solvent-free, one-pot synthesis using a ball mill. | Reduced solvent waste, lower E-factor, cost-effective. | |
| Green Solvents | Use of water, ethanol, glycerol, or Deep Eutectic Solvents (DES). | Reduced toxicity and environmental impact, potential for solvent recovery. | sci-hub.se |
| Catalyst-Free Synthesis | Avoids the use of transition-metal-based catalysts. | Prevents product contamination with heavy metals, simplifies purification. | researchgate.net |
| Sustainable Oxidants | Utilizes oxidants like NaDCC·2H2O for in situ generation of sulfonyl chlorides. | Mild reaction conditions, simple workup procedures (filtration), eco-friendly. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new transformations. Future research will increasingly rely on advanced spectroscopic techniques to monitor the synthesis of this compound in real-time.
Elucidating Intermediates : Spectroscopic methods are key to identifying transient intermediates, which can be challenging to isolate but are critical to understanding the reaction pathway. researchgate.net This is particularly relevant for complex transformations like sulfonyl migrations, where techniques such as isotopic labeling and electron paramagnetic resonance spectroscopy are used to elucidate the underlying mechanisms.
Flow Chemistry Integration : The integration of spectroscopic probes into continuous flow reactors allows for high-throughput screening of reaction conditions and rapid mechanistic investigations. This approach has been used to study the synthesis of sulfonyl chlorides, providing real-time data to optimize the process. researchgate.net
These advanced analytical methods will provide unprecedented insight into the formation of the this compound scaffold, enabling more efficient and controlled synthetic protocols.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules with desired properties. nih.gov The this compound scaffold is an ideal candidate for such in silico approaches.
Generative Models : Deep learning paradigms can generate novel chemical entities from scratch. nih.gov These generative schemes can explore a vast chemical space to design new analogs of this compound with potentially improved activity and pharmacokinetic profiles.
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of newly designed compounds based on their chemical structure. researchgate.net Fragment-based QSAR models have been successfully developed for piperidine-derived compounds to predict their inhibitory activity against specific targets. researchgate.net
Predictive Analytics : ML algorithms can predict various properties, including physicochemical characteristics, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and binding affinity to biological targets. nih.govschrodinger.com This allows for the early-stage triage of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov
Docking and Simulations : Computational tools like molecular docking and molecular dynamics simulations are used to understand how designed ligands interact with their target proteins at an atomic level. researchgate.netnih.gov These studies can reveal crucial binding modes and interactions, guiding further structure-based optimization. nih.gov
| AI/ML Technique | Application in Compound Design | Potential Benefit for the Scaffold | Reference |
|---|---|---|---|
| Generative Models | De novo design of novel molecules with desired properties. | Creates new, synthetically accessible analogs of this compound. | nih.gov |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Enables rapid screening of a virtual library to identify potent compounds. | researchgate.net |
| Predictive ADMET | Forecasts pharmacokinetic and toxicity profiles. | Prioritizes compounds with favorable drug-like properties for synthesis. | nih.govschrodinger.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Guides the rational, structure-based design of more effective inhibitors. | nih.gov |
Exploration of New Biological Targets and Pathways for Preclinical Research
The versatility of the piperidine (B6355638) ring allows it to interact with a wide array of biological targets, suggesting that this compound could have therapeutic potential in various diseases. clinmedkaz.org In silico prediction tools and screening campaigns are vital first steps in identifying these new applications. clinmedkaz.org
Recent research on analogous structures has highlighted several promising targets:
Hedgehog (Hh) Signaling Pathway : A novel indole (B1671886) derivative containing a 1-(benzylsulfonyl)piperidin-4-yl moiety was recently identified as a potent suppressor of the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) protein. nih.gov This is particularly significant as the compound was effective against a drug-resistant SMO mutant, suggesting a potential role in treating cancers like medulloblastoma and basal cell carcinoma. nih.gov
Acetylcholinesterase (AChE) : Several 1-benzylpiperidine (B1218667) derivatives have been investigated as potent inhibitors of AChE, an enzyme implicated in Alzheimer's disease. nih.gov One compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, was found to be one of the most potent AChE inhibitors ever reported at the time of its discovery. nih.gov
Sigma Receptors (S1R) : Piperidine-based compounds have shown high affinity for the Sigma-1 receptor (S1R), a target involved in various central nervous system disorders. nih.gov
Opioid Receptors : The piperidine moiety is a core component of morphine, and novel derivatives of 4-aminomethylpiperidine have been explored as potential analgesics targeting the µ-opioid receptor. tandfonline.com
The unique combination of the benzylsulfonyl and 4-methylpiperidine (B120128) groups could lead to novel interactions with these and other unexplored biological targets, opening new avenues for preclinical research.
Design and Synthesis of Multi-Target Directed Ligands Based on the Scaffold
Complex multifactorial diseases like Alzheimer's often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govjneonatalsurg.com The design of Multi-Target Directed Ligands (MTDLs) is a promising strategy, and the this compound scaffold serves as an excellent starting point. nih.govresearchgate.net
Future research in this area will likely focus on:
Dual-Target Inhibitors for Alzheimer's Disease : There is significant interest in developing ligands that can simultaneously inhibit both acetylcholinesterase (AChE) and other key targets in Alzheimer's pathology, such as the serotonin (B10506) transporter (SERT) or β-secretase-1 (BACE-1). nih.govnih.gov The N-benzylpiperidine framework is a well-established scaffold for this purpose, and rational design strategies can be used to modify the this compound core to achieve a balanced inhibitory profile against multiple targets. nih.govnih.gov
Pharmacophore Modeling : This computational technique is used to identify the essential three-dimensional features required for a molecule to interact with a specific target or multiple targets. nih.govresearchgate.netnih.gov By creating pharmacophore models based on known active ligands for different targets, researchers can design novel MTDLs that incorporate the key features of the this compound scaffold.
Hybrid Molecule Synthesis : This approach involves chemically linking two or more pharmacophores into a single molecule. For example, combining the piperidine core with other known pharmacophores could lead to hybrid molecules with enhanced therapeutic effects or novel mechanisms of action. mdpi.com The synthesis of hybrid molecules combining piperazine (B1678402) (structurally related to piperidine) and sulfonamide moieties has been explored as a strategy to address both ischemic and infectious components of a disease. mdpi.com
By intelligently modifying the this compound structure, researchers can develop innovative MTDLs with the potential to provide more effective treatments for complex diseases.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(Benzylsulfonyl)-4-methylpiperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation of 4-methylpiperidine derivatives. For example, benzylsulfonyl chloride can react with 4-methylpiperidine under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the target compound. Optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted precursors.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.
- Melting point determination (if crystalline) to compare with literature values. Hygroscopic samples require handling in a dry environment, as noted in studies on related piperidine derivatives .
Q. What are the key safety precautions for handling this compound during synthesis?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage in airtight containers under nitrogen at 2–8°C minimizes degradation .
Advanced Research Questions
Q. How can hygroscopicity challenges in this compound storage be mitigated?
- Methodological Answer : Hygroscopicity, common in piperidine derivatives, is managed by:
- Storing under inert gas (argon) with desiccants (silica gel).
- Lyophilization for long-term stability.
- Formulating as a stable salt (e.g., hydrochloride) if reactivity permits. Studies on 4-benzylpiperidin-4-ol highlight the effectiveness of vacuum-sealed packaging .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies may arise from stereoisomerism or residual solvents. Approaches include:
- 2D NMR (COSY, NOESY) to confirm stereochemistry.
- X-ray crystallography for absolute configuration determination.
- Thermogravimetric analysis (TGA) to detect solvent traces. Cross-referencing with PubChem data (e.g., InChIKey YDQYORVMGACBMI) ensures consistency .
Q. How do substituents on the benzylsulfonyl group influence biological activity?
- Methodological Answer : Modifying the sulfonyl group (e.g., bromine substitution at the benzene ring) alters lipophilicity and target binding. For example, 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine shows enhanced enzyme inhibition compared to the parent compound. Assays like lipoxygenase inhibition (IC₅₀ determination) or molecular docking with protein targets (e.g., COX-2) validate these effects .
Q. What computational methods predict the toxicological profile of this compound?
- Methodological Answer : In silico tools (e.g., ADMET Predictor™ or Toxtree ) assess acute toxicity, hepatotoxicity, and mutagenicity. Parameters include logP (measure hydrophobicity) and metabolic pathways (CYP450 interactions). Experimental validation via in vitro assays (e.g., Ames test or MTT assay on HepG2 cells) is critical due to limited empirical toxicology data .
Q. How does the 4-methyl group in this compound influence its reactivity in catalytic processes?
- Methodological Answer : The methyl group sterically shields the piperidine nitrogen, reducing unwanted side reactions (e.g., oxidation). In palladium-catalyzed couplings, this steric hindrance improves regioselectivity, as observed in indole derivative syntheses. Kinetic studies (e.g., monitoring reaction rates via HPLC) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
